2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid
Overview
Description
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the acetic acid moiety attached to the indazole ring enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is the H+/K±ATPases . These are enzymes that play a crucial role in the physiological processes of cells, particularly in maintaining the pH balance within cells .
Mode of Action
The compound inhibits the activity of H+/K±ATPases . This inhibition leads to a change in the intracellular environment, specifically causing an intracellular acidification .
Biochemical Pathways
The inhibition of H+/K±ATPases affects the proton pump mechanism, which is responsible for maintaining the pH balance within cells . This disruption can lead to a cascade of effects on various biochemical pathways, particularly those that are sensitive to changes in intracellular pH .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .
Result of Action
The primary result of the action of this compound is the inhibition of T cell proliferation . This is due to the intracellular acidification caused by the inhibition of H+/K±ATPases, which disrupts the normal functioning of the cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted indazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with a similar bicyclic structure but lacking the acetic acid moiety.
Indole: Another heterocyclic compound with a similar structure but differing in the nitrogen atom’s position.
Benzimidazole: A compound with a fused benzene and imidazole ring, differing in the ring structure and functional groups.
Uniqueness
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISZLAMDPIISRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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